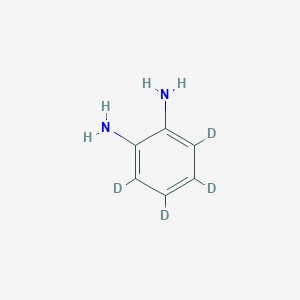

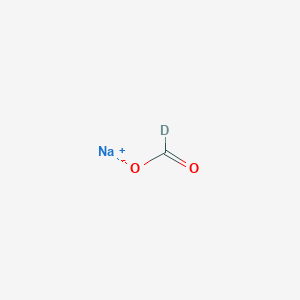

Sodium formate-d

説明

Synthesis Analysis

Sodium formate can be synthesized through several methods, including the direct reaction of carbon monoxide with sodium hydroxide in an alcoholic solvent, yielding sodium formate with high purity and yield under specific conditions such as stirring speed, ethanol concentration, and reaction temperature (Fang Yong-min, 2015).

Molecular Structure Analysis

The molecular structure of sodium formate has been studied extensively. For example, the crystal structure of sodium formate dihydrate, NaHCO2·2H2O, has been determined to be orthorhombic with distinct buckled layers formed by NaO6 octahedra, which are edge- and corner-sharing. The octahedral coordination around sodium ions is achieved by oxygen atoms from formate ions and water molecules, illustrating a complex hydrogen bonding system that doesn't involve strong hydrogen bonds (K. Müller, K. Range, A. Heyns, 1994).

Chemical Reactions and Properties

Sodium formate participates in various chemical reactions, such as in the hydroesterification of alkenes, where it serves as the carbon monoxide source in a reaction catalyzed by a combination of Ru3(CO)12 and 2-pyridinemethanol. This showcases its ability to engage in complex chemical transformations, contributing to the synthesis of valuable chemical compounds (Dong-Su Kim, W. Park, Chang-Hee Lee, C. Jun, 2014).

Physical Properties Analysis

The hydration structure of sodium formate in concentrated aqueous solutions has been investigated using techniques like neutron and X-ray diffraction, along with Raman spectroscopy. These studies have provided insights into the intramolecular bond distances and hydration parameters, indicating a preferred orientation between the formate ion and hydrated water molecules (Y. Kameda, Takahiro Mori, Takashi Nishiyama, T. Usuki, O. Uemura, 1996).

Chemical Properties Analysis

The behavior of sodium formate under high pressure has been explored through synchrotron X-ray diffraction techniques, revealing its structural stability and equation of state. This research shows that sodium formate maintains its monoclinic structure under high pressures, exhibiting anisotropic compressibility, which contributes to a deeper understanding of its chemical properties under different physical conditions (Lei Kang, Shourui Li, Bo Wang, Xiaoshuang Li, 2019).

科学的研究の応用

Latent Heat Thermal Energy Storage

- Summary of Application : Sodium formate is examined as a potential phase change material (PCM) for middle-high temperature (≤250 °C) latent heat thermal energy storage applications .

- Methods of Application : The thermophysical properties of three formate salts were characterized: pure sodium formate and binary blends of sodium/potassium formate and sodium/calcium formate . The stability of formate PCM’s was evaluated by thermal cycling using differential scanning calorimetry .

- Results or Outcomes : Sodium formate and sodium/potassium formate appeared stable over 600 cycles, while sodium/calcium formate exhibited a decrease in heat of fusion over the test period . A longer test with sodium formate led to gas release and decomposition of the salt .

NMR Spectroscopy

- Summary of Application : Sodium formate-d is suitable for use in NMR spectroscopy .

- Methods of Application : NMR spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .

- Results or Outcomes : This technique is widely used in chemistry to study molecular structure and dynamics .

Industrial Uses

- Summary of Application : Sodium formate is used in several fabric dyeing and printing processes . It is also used as a buffering agent for strong mineral acids to increase their pH, as a food additive (E237), and as a de-icing agent .

- Methods of Application : Sodium formate is produced by absorbing carbon monoxide under pressure in solid sodium hydroxide at 130 °C and 6-8 bar pressure . It can also be obtained by reacting chloroform with an alcoholic solution of sodium hydroxide .

- Results or Outcomes : Sodium formate is a versatile chemical that is used in a variety of industrial applications .

Leather Industry

- Summary of Application : Sodium formate is used in the leather industry. It is used in the tanning process as a reducing agent and pH regulator .

- Methods of Application : Sodium formate facilitates the fixation of dyes onto the leather, enhancing colorfastness and durability. Moreover, it helps prevent over-tanning and ensures the leather retains its natural texture .

- Results or Outcomes : The use of sodium formate in the leather industry enhances the quality of the leather products .

De-icing Solutions

- Summary of Application : In cold climates, sodium formate is used as a de-icing agent for roads and runways .

- Methods of Application : When mixed with other compounds, sodium formate effectively lowers the freezing point of water, preventing the accumulation of ice .

- Results or Outcomes : Its environmentally friendly nature makes it a preferred choice over traditional chloride-based de-icing agents .

Oil Drilling Fluids

- Summary of Application : The oil and gas industry utilizes sodium formate in drilling fluids for various purposes .

- Methods of Application : Its role ranges from controlling fluid density to preventing corrosion in drilling equipment .

- Results or Outcomes : Sodium formate-based drilling fluids also offer better thermal stability, making them suitable for challenging drilling conditions .

Agriculture: Preservation of Silage

- Summary of Application : Sodium formate serves as a silage preservative, aiding in the fermentation process of forage crops .

- Methods of Application : When added to silage, it promotes the growth of beneficial lactic acid bacteria while inhibiting the growth of harmful microorganisms .

- Results or Outcomes : This leads to the production of high-quality silage with improved nutrient retention .

Animal Feed Additive

- Summary of Application : Farmers often incorporate sodium formate into animal feed as an additive .

- Methods of Application : It is mixed with the feed in appropriate proportions .

- Results or Outcomes : The use of sodium formate in animal feed can improve the health and productivity of livestock .

Metalworking

- Summary of Application : Sodium formate is used in metalworking as a metal plating and cleaning agent .

- Methods of Application : It is used in solutions for electroplating and cleaning metal surfaces .

- Results or Outcomes : The use of sodium formate in metalworking can enhance the quality and durability of metal products .

Safety And Hazards

Sodium formate can lead to the release of irritating gases and vapors when thermally decomposed . Fine dust dispersed in air may ignite, and dust can form an explosive mixture with air . It is very hazardous in case of ingestion and hazardous in case of skin contact (irritant), of eye contact (irritant), of inhalation .

将来の方向性

Sodium formate has been used for a long time as a technological additive for H2 release in the dehydrogenation of formic acid . The exploration of direct H2 production by SF decomposition is a practical means of significant importance . A highly selective “on–off” switch for on-demand H2 release from SF was successfully developed by pH regulation .

特性

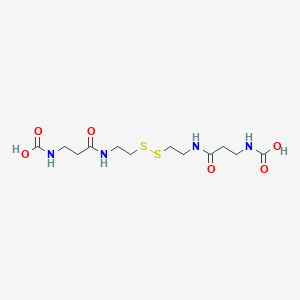

IUPAC Name |

sodium;deuterioformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-RWQOXAPSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583625 | |

| Record name | Sodium (~2~H)formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium formate-d | |

CAS RN |

3996-15-4 | |

| Record name | Sodium (~2~H)formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium formate-D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。